
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide
Übersicht
Beschreibung
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- The compound has been tested for its potential antiviral properties, specifically against HIV. One study describes the synthesis of derivatives that showed reasonable in vitro anti-HIV potency, highlighting the potential of these compounds in antiviral research (Pomarnacka, 2007).
Antimicrobial and Antifungal Properties
- Several derivatives of benzenesulfonamide, including those with modifications similar to the target compound, have been synthesized and evaluated for antimicrobial activity. Some compounds displayed significant activity against Gram-positive bacteria, indicating their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
- Another study focused on the antimycotic action of amino-N-(5-pyrimidinyl)benzenesulfonamides against strains of Candida albicans and Candida tropicalis. The results suggested that specific 4-amino derivatives exhibited antimycotic activity, hinting at the compound's utility in antifungal applications (Pecorari et al., 1985).
Chemical Synthesis and Biological Evaluation
- The compound and its derivatives have been utilized in the synthesis of novel chemical entities with potential biological activities. For instance, new pyrrolopyrimidin-6-yl benzenesulfonamides were synthesized and identified as potent A2B adenosine receptor antagonists, demonstrating the compound's role in the development of new therapeutic agents (Esteve et al., 2006).
- Research has also been conducted on the synthesis, characterization, and evaluation of benzenesulfonamide derivatives for antimicrobial and anthelmintic activities, further illustrating the broad scope of applications in pharmaceutical research (Badgujar et al., 2017).
Eigenschaften
IUPAC Name |
4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-12(2)7-8-15(11(18)14-12)9-3-5-10(6-4-9)19(13,16)17/h3-8H,1-2H3,(H,14,18)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYPGOKFSJFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


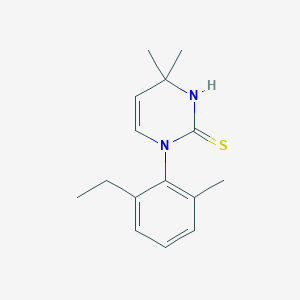
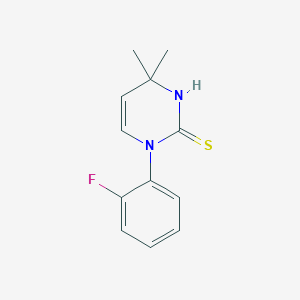
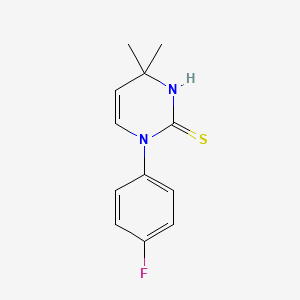
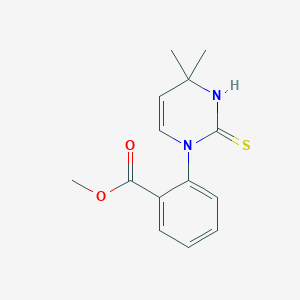

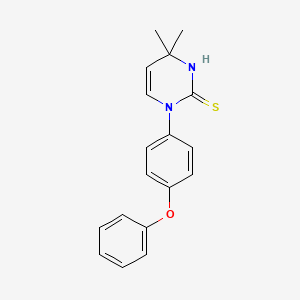
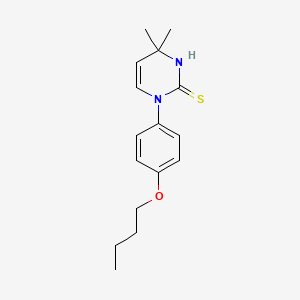
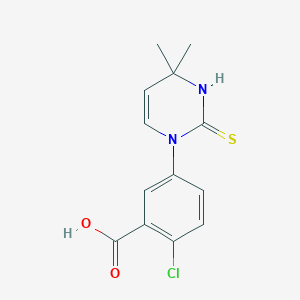

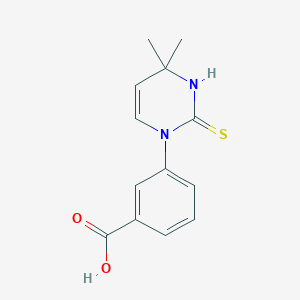
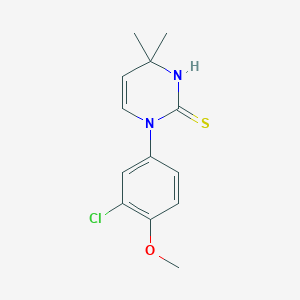

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)
![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)
